1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol: Structural Profile and Synthetic Utility
1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol: Structural Profile and Synthetic Utility
Topic: 1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol: Chemical Structure, Synthesis, and Properties Content Type: Technical Monograph / Compound Profile Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists
Introduction and Chemical Identity
1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is a bifunctional biaryl scaffold characterized by the presence of a phenolic hydroxyl group on a naphthalene core and a benzylic hydroxyl group on a pendant phenyl ring. This molecule belongs to the class of 1-aryl-2-naphthols , a structural family critical in the design of axially chiral ligands (e.g., NOBIN, QUINAP analogs) and supramolecular building blocks.
Unlike symmetric biaryls (e.g., BINOL), this desymmetrized scaffold offers orthogonal reactivity: the phenolic site (
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 1-[3-(hydroxymethyl)phenyl]naphthalen-2-ol |
| Molecular Formula | |
| Molecular Weight | 250.30 g/mol |
| Core Scaffold | 1-Phenyl-2-naphthol (Biaryl) |
| Key Functionalities | Phenol (C2-OH), Benzyl Alcohol (C3'-CH2OH) |
| Chirality | Atropisomeric (Axial chirality possible, barrier dependent on substitution) |
Structural Analysis and Atropisomerism
The core structural feature of this molecule is the C1-C1' biaryl axis connecting the naphthalene and phenyl rings.
Axial Chirality Dynamics
In 1-aryl-2-naphthols, rotation around the biaryl bond is restricted by the steric clash between the C2-hydroxyl/C8-proton of the naphthalene and the ortho-protons of the phenyl ring.
-
Low Barrier: For the unsubstituted phenyl ring (or meta-substituted as in this case), the rotational barrier is typically
. This allows for rapid racemization at room temperature, meaning the compound exists as a rapidly interconverting mixture of and conformers rather than isolable atropisomers. -
Stabilization Potential: Introduction of a bulky group at the C2' position (ortho to the axis) would lock the conformation, enabling the isolation of enantiomers.
Intramolecular Interactions
The proximity of the phenolic OH (naphthalene) and the
Synthesis: The Suzuki-Miyaura Protocol
The most robust route to 1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is the palladium-catalyzed Suzuki-Miyaura cross-coupling . This method is preferred over oxidative coupling (which yields homodimers like BINOL) because it allows for the controlled installation of the specific 3-hydroxymethylphenyl fragment.
Retrosynthetic Logic
The molecule is disconnected at the biaryl axis. The nucleophilic partner is 3-(hydroxymethyl)phenylboronic acid , and the electrophilic partner is 1-bromo-2-naphthol .
Visualized Synthesis Pathway
Figure 1: Convergent synthesis via Suzuki-Miyaura cross-coupling. The use of Pd(0) allows for chemoselective C-C bond formation without protecting the hydroxyl groups.
Detailed Experimental Protocol
Step 1: Preparation of 1-Bromo-2-naphthol
-
Dissolve 2-naphthol (10 mmol) in
(50 mL). -
Cool to 0°C. Add bromine (
, 10.5 mmol) dropwise over 20 minutes. -
Quench with saturated
to remove excess bromine. -
Extract, dry (
), and concentrate. Recrystallize from ethanol to yield off-white needles.
Step 2: Cross-Coupling
-
Reagents: Charge a Schlenk flask with 1-bromo-2-naphthol (1.0 eq), 3-(hydroxymethyl)phenylboronic acid (1.2 eq), and
(3-5 mol%). -
Solvent/Base: Add degassed Dimethoxyethane (DME) and 2M aqueous
(2:1 ratio).-
Note: The base facilitates the transmetallation step by activating the boronic acid to the boronate species.[4]
-
-
Reaction: Heat to reflux (approx. 85-90°C) under Argon for 12-16 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a white solid.
Reactivity Profile and Applications
The utility of this molecule lies in its orthogonal hydroxyl reactivity . The two OH groups have vastly different electronic environments and
Reactivity Logic Diagram
Figure 2: Orthogonal functionalization map. The phenolic OH can be selectively alkylated or converted to a triflate (cross-coupling handle), while the benzylic OH can be oxidized or halogenated.
Key Applications
-
Chiral Ligand Synthesis (Phosphoramidites):
-
The molecule serves as a precursor to Monodentate Phosphoramidite Ligands . Reaction of the phenolic OH with
followed by a chiral amine allows the creation of ligands used in asymmetric hydrogenation. -
Advantage:[1][7][8] The benzylic arm can be used to tether the ligand to a solid support (e.g., polystyrene) for heterogeneous catalysis.
-
-
Supramolecular Macrocycles:
-
The "angle" provided by the 1,3-substitution on the phenyl ring combined with the naphthalene core creates a specific geometry useful for constructing macrocyclic calixarene-like structures.
-
The benzylic alcohol can be converted to an aldehyde, enabling Schiff-base macrocyclization.
-
-
Photo-Responsive Materials:
-
Naphthol derivatives are often used as chromophores. Functionalizing the benzylic position with a polymerizable group (e.g., methacrylate) creates monomers for high-refractive-index polymers.
-
Physical Properties (Predicted & Typical)
Since specific experimental data for this exact derivative may not be in standard compendia, the following properties are derived from structure-activity relationships (SAR) of analogous 1-aryl-2-naphthols.
| Property | Value / Description | Source/Logic |
| Physical State | Solid (Crystalline powder) | Typical for polycyclic aromatic alcohols.[9] |
| Melting Point | 115 - 135 °C (Predicted) | Based on 1-phenyl-2-naphthol ( |
| Solubility | Soluble in EtOAc, DCM, MeOH. Insoluble in water. | Lipophilic biaryl core; polar OH groups aid solubility in alcohols. |
| UV/Vis Absorption | Characteristic naphthalene transitions. | |
| pKa (Phenol) | Standard naphthol acidity. | |
| pKa (Benzyl) | Standard primary alcohol acidity. |
References
-
Suzuki-Miyaura Coupling Mechanism & Scope
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Atropisomerism in 1-Aryl-2-naphthols
-
Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link
-
-
Synthesis of 1-Bromo-2-naphthol (Precursor)
-
General Reactivity of Hydroxymethyl-biaryls
-
Kocovsky, P., et al. (2003). Synthesis of axially chiral ligands. Chemical Reviews, 103(8), 3235-3296. Link
-
Sources
- 1. ijcmas.com [ijcmas.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CAS 573-97-7: 1-Bromo-2-naphthol | CymitQuimica [cymitquimica.com]
